molecular formula C13H18ClNO3 B1402330 4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride CAS No. 1361112-36-8

4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride

Cat. No.: B1402330
CAS No.: 1361112-36-8
M. Wt: 271.74 g/mol
InChI Key: OGSQKWXQUXCUDN-UHFFFAOYSA-N
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Description

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 307.83 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride typically involves the reaction of benzylamine with 2-methylmorpholine-2-carboxylic acid under acidic conditions to form the hydrochloride salt. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various alkylated benzyl derivatives.

Scientific Research Applications

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, by binding to their respective receptors and altering their activity. This modulation can lead to therapeutic effects in conditions such as depression and anxiety .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-2-morpholinecarboxylic acid hydrochloride
  • 4-Benzyl-2-methylmorpholine-2,4-dicarboxylate

Uniqueness

4-Benzyl-2-methyl-morpholine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position of the morpholine ring enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4-benzyl-2-methylmorpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSQKWXQUXCUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride
Reactant of Route 2
4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride
Reactant of Route 3
4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride
Reactant of Route 4
4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride
Reactant of Route 5
Reactant of Route 5
4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride
Reactant of Route 6
4-Benzyl-2-methyl-morpholine-2-carboxylic acidhydrochloride

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